![molecular formula C16H12N4O4S B12420536 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is a complex organic compound that features both quinoline and sulfonamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with benzenesulfonamide. The reaction conditions often require a controlled temperature environment and the use of specific reagents such as sodium nitrite and hydrochloric acid for the diazotization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Conditions often involve strong nucleophiles and appropriate solvents.
Major Products
Oxidation: 3-[(2-Carboxy-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Reduction: 3-[(2-Amino-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: As an inhibitor of specific enzymes, particularly those involved in the glyoxalase system.
Medicine: Potential therapeutic agent for cancer treatment due to its enzyme inhibitory properties.
Industry: Used in the synthesis of dyes and pigments due to its azo group.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of the glyoxalase I enzyme. This enzyme is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound can induce cytotoxicity in cancer cells, making it a potential anticancer agent . The molecular targets include the active site of glyoxalase I, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety and exhibits similar biological activities.
Sulfanilamide: Contains the sulfonamide group and is known for its antibacterial properties.
Uniqueness
3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide is unique due to the combination of both quinoline and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions .
Propriétés
Formule moléculaire |
C16H12N4O4S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-[(2-formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H12N4O4S/c17-25(23,24)12-3-1-2-10(8-12)19-20-14-6-7-15(22)16-13(14)5-4-11(9-21)18-16/h1-9,22H,(H2,17,23,24) |
Clé InChI |
VHZNRMYBOZEULM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N)N=NC2=C3C=CC(=NC3=C(C=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



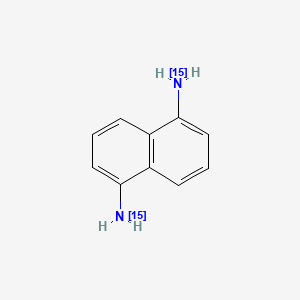
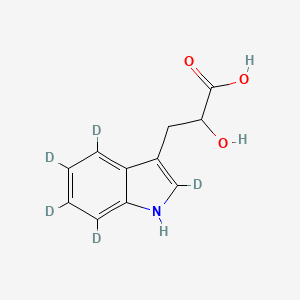

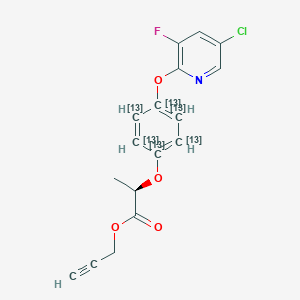
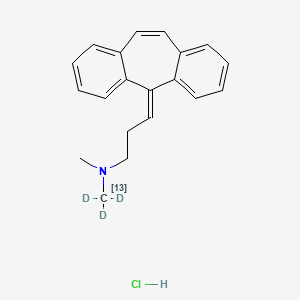
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
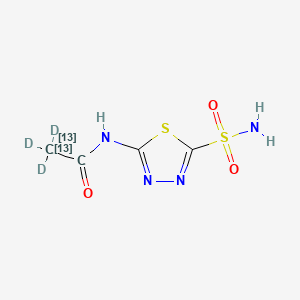


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)

